molecular formula C10H17NO4 B389737 N-Boc-D-proline CAS No. 37784-17-1

N-Boc-D-proline

Cat. No.: B389737
CAS No.: 37784-17-1
M. Wt: 215.25g/mol
InChI Key: ZQEBQGAAWMOMAI-UHFFFAOYSA-N
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Description

N-Boc-D-proline, also known as N-tert-butoxycarbonyl-D-proline, is a derivative of the amino acid D-proline. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect the amino group during chemical reactions. The Boc group (tert-butoxycarbonyl) is a protective group that can be easily removed under acidic conditions, making this compound a valuable intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-D-proline can be synthesized through several methods. One common approach involves the protection of D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically proceeds under mild conditions and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For example, the racemization of L-proline to DL-proline followed by the enantioselective dehydrogenation of L-proline can be achieved using engineered proline racemase and proline dehydrogenase . This method is efficient and economically competitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield keto derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-Boc-D-proline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-D-proline primarily involves its role as a protecting group. The Boc group protects the amino group of D-proline during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group . This process involves the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group and the formation of carbon dioxide (CO2) and tert-butanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the ease with which the Boc group can be removed under mild acidic conditions. This makes it particularly valuable in the synthesis of peptides and other complex molecules where stereochemistry and protecting group stability are crucial .

Biological Activity

N-Boc-D-proline, a derivative of the amino acid proline, is widely studied for its biological activities and applications in medicinal chemistry. This article explores its biological activity, including its role in peptide synthesis, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

This compound is a protected form of D-proline, where the amino group is blocked by a tert-butyloxycarbonyl (Boc) group. This protection allows for selective reactions during peptide synthesis and facilitates the incorporation of D-proline into peptides without premature reactions.

1. Peptide Synthesis

This compound is frequently used in the synthesis of cyclic peptides and peptidomimetics. Its unique structural properties contribute to the stability and bioactivity of synthesized compounds. For instance, studies have shown that cyclization involving this compound can enhance the biological activity of peptides by increasing their conformational rigidity and resistance to enzymatic degradation .

2. Antimicrobial Properties

Research indicates that proline-rich peptides, including those containing this compound, exhibit significant antimicrobial activity. A study demonstrated that proline-rich tetracyclopeptides synthesized with this compound showed superior anthelmintic activity compared to standard drugs like Mebendazole against various parasitic species . Additionally, these compounds displayed antifungal properties against pathogenic dermatophytes such as Trichophyton mentagrophytes and Microsporum audouinii.

Case Study 1: Antimicrobial Peptides

A series of proline-rich peptides were synthesized using this compound as a building block. The resulting cyclic peptides exhibited enhanced antimicrobial activity. For example, the compound synthesized showed an IC50 value significantly lower than that of traditional antimicrobial agents, indicating its potential as a new therapeutic agent .

Case Study 2: Opioid Receptor Modulation

This compound has also been utilized in the development of opioid peptide analogues. Research on endomorphin analogues containing D-proline residues revealed improved selectivity and affinity for μ-opioid receptors, leading to enhanced analgesic effects with reduced side effects compared to morphine . The structural modifications facilitated by this compound contributed to the conformational flexibility necessary for receptor binding.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits anthelmintic and antifungal activities against various pathogens
Opioid Receptor BindingEnhances selectivity and affinity for μ-opioid receptors in peptide analogues
Peptide StabilityIncreases stability and bioactivity in cyclic peptide synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Boc-D-proline, and how are intermediates characterized?

  • Methodological Answer : this compound is synthesized via peptide coupling using reagents like HATU and DIPEA in DMF. For example, coupling this compound (4) with phenacyl esters (5) yields intermediates, which are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and stereochemical integrity . Yield optimization (e.g., 84%) requires strict anhydrous conditions and stoichiometric control of coupling reagents.

Q. How does the Boc-protecting group influence solubility and handling in peptide synthesis?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances solubility in polar aprotic solvents (e.g., DMF, DCM) by reducing proline’s secondary amine reactivity. This facilitates purification via silica chromatography. Solubility tests under varying solvent systems (e.g., acetone/water gradients) are recommended to optimize reaction scalability .

Q. What analytical techniques are critical for assessing the purity and enantiomeric excess of this compound?

  • Methodological Answer : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) and mass spectrometry (ESI-MS) are standard. 1H^1H-NMR coupling constants (e.g., JJ-values for proline ring protons) and optical rotation measurements validate enantiomeric purity. Comparative analysis against L-proline derivatives is essential to rule out racemization .

Advanced Research Questions

Q. How do conformational dynamics of the proline ring affect coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Proline’s ring puckering (Cγ^\gamma-endo vs. Cβ^\beta-exo conformers) impacts steric accessibility during coupling. Molecular mechanics simulations (e.g., AMBER force fields) and 13C^{13}C-NMR studies can correlate ring geometry with coupling yields. For this compound, the Boc group stabilizes the Cγ^\gamma-endo conformation, improving acylation rates in SPPS .

Q. What experimental strategies resolve contradictions in reported coupling yields of this compound derivatives?

  • Methodological Answer : Systematic variation of coupling agents (HATU vs. DCC), bases (DIPEA vs. NMM), and reaction times under inert atmospheres can identify optimal conditions. Contradictions often arise from residual moisture or suboptimal equivalents of activated esters. Replicate studies with controlled humidity (<10 ppm H2_2O) are advised .

Q. How can researchers design experiments to study the stereoelectronic effects of N-Boc protection on proline’s nucleophilicity?

  • Methodological Answer : Kinetic studies using competitive acylation assays (e.g., with Boc-L-proline vs. Boc-D-proline) and DFT calculations (e.g., B3LYP/6-31G*) quantify nucleophilicity differences. 1H^1H-NMR titration with electrophilic reagents (e.g., acetic anhydride) can measure relative reaction rates .

Q. What frameworks guide the formulation of research questions on this compound’s role in SH3/WW domain interactions?

  • Methodological Answer : Apply the PICO framework (Population: target proteins; Intervention: N-substituted proline analogs; Comparison: natural vs. synthetic ligands; Outcome: binding affinity) to structure hypotheses. Pair with FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate translational potential .

Q. How do s-cis/s-trans isomerism in this compound derivatives influence peptide backbone conformation?

  • Methodological Answer : Variable-temperature 13C^{13}C-NMR (e.g., in CDCl3_3) monitors s-cis/s-trans equilibria. X-ray crystallography of model peptides (e.g., Ac-N-Boc-D-proline-OMe) reveals correlations between amide isomerism and helical/turn structures. Computational MD simulations (e.g., GROMACS) further validate dynamic transitions .

Q. What methodologies quantify the impact of this compound on protease resistance in therapeutic peptides?

  • Methodological Answer : Incubate synthetic peptides with trypsin/chymotrypsin and analyze degradation via LC-MS. Compare half-lives of peptides with D-proline vs. L-proline. Circular dichroism (CD) spectroscopy assesses secondary structure stability pre-/post-digestion .

Q. How can researchers design studies to optimize this compound’s use in macrocyclic peptide synthesis?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, varying ring-closing metathesis (RCM) catalysts (Grubbs vs. Hoveyda-Grubbs), solvent polarity, and proline stereochemistry. Analyze macrocyclization efficiency via MALDI-TOF and 2D-NMR (NOESY) to confirm ring topology .

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-17-1
Record name (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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